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For Research Use Only. Not for use in diagnostic procedures.

Introduction
Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation

of mitosis and are frequently overexpressed in various cancers, making them attractive targets

for therapeutic intervention. BRD-7880 has been identified as a potent and highly specific

inhibitor of Aurora B and Aurora C kinases.[1][2] This document provides a detailed protocol for

a luminescence-based in vitro kinase activity assay to quantify the inhibitory potential of BRD-
7880 against Aurora B and C. The protocol is intended for researchers, scientists, and drug

development professionals engaged in the characterization of kinase inhibitors.

Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which is

essential for proper chromosome segregation and cytokinesis.[3][4] Aurora C shares

overlapping functions with Aurora B, particularly during meiosis.[3] The inhibitory activity of

BRD-7880 is determined by measuring the reduction in kinase activity, which is quantified by

the amount of ADP produced in the kinase reaction.

Data Presentation
The inhibitory activity of BRD-7880 against Aurora kinases A, B, and C is summarized in the

table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a

compound in inhibiting a specific biological or biochemical function.[5]
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Kinase BRD-7880 IC50 (nM)

Aurora A 2153

Aurora B 7

Aurora C 12

Table 1: IC50 values of BRD-7880 against Aurora kinases. Data sourced from

MedchemExpress.[2]
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Caption: Aurora B signaling pathway and the inhibitory action of BRD-7880.
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Experimental Workflow
1. Reagent Preparation

(Buffer, ATP, Substrate, Kinase, BRD-7880)

2. Assay Plate Setup
(Add BRD-7880 and Master Mix)

3. Kinase Reaction Initiation
(Add Aurora B/C Kinase)

4. Incubation
(30°C for 45-60 min)

5. Stop Reaction & ATP Depletion
(Add ADP-Glo™ Reagent)

6. Incubation
(Room Temp for 40 min)

7. Signal Generation
(Add Kinase Detection Reagent)

8. Incubation
(Room Temp for 30 min)

9. Read Luminescence

10. Data Analysis
(Calculate % Inhibition and IC50)

Click to download full resolution via product page
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Caption: Experimental workflow for the BRD-7880 inhibition kinase assay.

Experimental Protocols
Principle of the Assay
This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ADP

produced during the kinase reaction. The assay is performed in two steps. First, the kinase

reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is

converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent

signal. The intensity of the light is directly proportional to the kinase activity.

Materials and Reagents
Enzymes: Recombinant human Aurora B or Aurora C kinase.

Substrate: Myelin Basic Protein (MBP) is a suitable substrate for Aurora B.[6]

Inhibitor: BRD-7880, dissolved in 100% DMSO to prepare a stock solution.

Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

ADP-Glo™ Reagent

Kinase Detection Reagent

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ATP

Plates: White, opaque 96-well or 384-well plates suitable for luminescence.

Equipment:

Luminometer plate reader

Standard laboratory equipment (pipettes, tubes, etc.)

30°C incubator
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Assay Protocol
Reagent Preparation:

Prepare 1x Kinase Assay Buffer.

Thaw ATP, substrate (MBP), and prepare a stock solution in water or an appropriate buffer.

Prepare a serial dilution of BRD-7880 in 1x Kinase Assay Buffer containing a constant

percentage of DMSO (e.g., 1%). The final DMSO concentration in the assay should not

exceed 1%.[6]

Prepare the kinase (Aurora B or C) to the desired concentration in 1x Kinase Assay Buffer.

The optimal concentration should be determined empirically by performing a kinase

titration.

Assay Plate Setup:

Set up the assay in a 96-well plate with the following controls:

Test Inhibitor: Wells with kinase, substrate, ATP, and BRD-7880.

Positive Control (Max Activity): Wells with kinase, substrate, ATP, and DMSO vehicle.

Blank (No Kinase): Wells with substrate, ATP, and DMSO vehicle (no kinase added).

Add 2.5 µL of the serially diluted BRD-7880 or DMSO vehicle to the appropriate wells.

Prepare a Master Mix containing the 1x Kinase Assay Buffer, ATP, and substrate (MBP).

Add 5 µL of the Master Mix to all wells.

Kinase Reaction:

Initiate the kinase reaction by adding 2.5 µL of the diluted Aurora B or C kinase to the "Test

Inhibitor" and "Positive Control" wells.

To the "Blank" wells, add 2.5 µL of 1x Kinase Assay Buffer without the enzyme.
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The final reaction volume will be 10 µL.

Incubation:

Incubate the plate at 30°C for 45 to 60 minutes. The incubation time may need to be

optimized based on the kinase activity.

Signal Detection:

To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™

Reagent to each well.

Incubate the plate at room temperature for 40 minutes.

To convert the generated ADP to ATP and produce a luminescent signal, add 20 µL of

Kinase Detection Reagent to each well.

Incubate at room temperature for 30 minutes.

Data Acquisition:

Measure the luminescence of each well using a plate reader.

Data Analysis
Calculate Percent Inhibition:

Subtract the average luminescence of the "Blank" wells from all other measurements.

The percent inhibition for each concentration of BRD-7880 is calculated using the

following formula:

Determine IC50 Value:

Plot the percent inhibition as a function of the logarithm of the BRD-7880 concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g.,

GraphPad Prism, R) to determine the IC50 value.
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Conclusion
This application note provides a robust and detailed protocol for measuring the inhibitory

activity of BRD-7880 against Aurora kinases B and C using a luminescence-based assay. The

provided workflow, signaling pathway diagram, and data presentation format offer a

comprehensive guide for researchers in the field of kinase inhibitor discovery and

characterization. Adherence to this protocol will enable the generation of reliable and

reproducible data on the potency of BRD-7880.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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